![molecular formula C22H24N2O5 B2836611 2-(4-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide CAS No. 1040658-07-8](/img/structure/B2836611.png)
2-(4-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
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Description
2-(4-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide, also known as THFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Pharmacokinetics and Metabolism
Studies on compounds with methoxylated and acetamide groups often focus on their pharmacokinetics and metabolism. For example, the metabolism of acetaminophen, a well-known acetamide, has been extensively studied to understand its biotransformation into various metabolites in humans (Mrochek et al., 1974). These investigations are crucial for predicting the behavior of similar compounds in biological systems and their potential therapeutic applications.
Environmental and Toxicological Assessments
Methoxylated organohalogen contaminants, including those with structural similarities to the compound of interest, have been examined for their environmental presence and impact. Research has shown differential partitioning of such contaminants between breast milk and serum, suggesting significant implications for human exposure and health (Fujii et al., 2014). Understanding the environmental persistence and bioaccumulation of these compounds is essential for assessing their safety and ecological risks.
Analytical Detection and Monitoring
The detection and quantification of various xenobiotics, including those with acetamide structures, in biological samples demonstrate the importance of analytical chemistry in toxicology and pharmacology. Techniques such as 1H NMR spectroscopy have been utilized to identify a wide range of xenobiotics in poisoning cases, offering a direct method without the need for sample preparation (Imbenotte et al., 2003). These analytical methods are crucial for the early diagnosis and treatment of exposures to hazardous substances.
Endocrine Disruption Studies
Compounds with structural elements like methoxy groups have been investigated for their endocrine-disrupting activities. Studies on nonylphenols, for instance, indicate their ubiquitous presence in food and potential for human exposure (Guenther et al., 2002). Research in this area helps in understanding the mechanisms through which such compounds can interfere with hormonal systems and contribute to health disorders.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-6-8-18(9-7-17)29-14-21(25)23-16-5-4-15-10-11-24(19(15)13-16)22(26)20-3-2-12-28-20/h4-9,13,20H,2-3,10-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHWGFPTDCFUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide |
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